

# Application Notes and Protocols for In Vivo Delivery of NOC-18

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo delivery of NOC-18 (DETA/NO), a diazenium diolate nitric oxide (NO) donor. This document outlines the key characteristics of NOC-18, detailed protocols for various administration routes, and insights into its mechanism of action.

## **Introduction to NOC-18**

NOC-18, also known as (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, is a valuable tool for in vivo research due to its prolonged and spontaneous release of nitric oxide under physiological conditions. Unlike other NO donors, diazeniumdiolates like NOC-18 do not require enzymatic activation to release NO.[1] The release of NO from NOC-18 is pH-dependent, with two molecules of NO being liberated from one molecule of the parent compound.[2] Its relatively long half-life makes it suitable for studies requiring sustained NO levels.

## Physicochemical and Pharmacokinetic Properties of NOC-18

A summary of the key physicochemical and pharmacokinetic parameters of NOC-18 is presented in Table 1. It is important to distinguish between the half-life of the donor compound



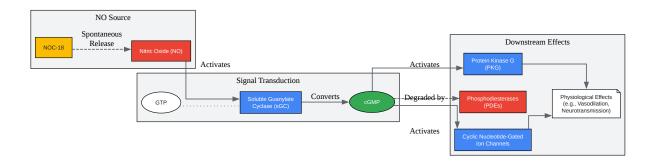
(NOC-18) and the released nitric oxide. The biological half-life of NO is extremely short, ranging from milliseconds to seconds, as it is rapidly consumed by components like erythrocytes.[3]

Parameter	Value	Species/Conditions	Reference
Molecular Weight	163.18 g/mol	N/A	
CAS Number	146724-94-9	N/A	
Half-life (t½) of NOC- 18	~3400 minutes	In vitro, PBS (pH 7.4), 22°C	
~20 hours	In vitro, pH 7.4, 37°C	[2]	
Half-life (t½) of Nitric Oxide	~2 milliseconds	Intravascular	[3]
0.09 to >2 seconds	Extravascular (tissue dependent)	[3]	
Solubility	Soluble in 10 mM NaOH	N/A	
Soluble in water and PBS (unstable)	N/A		
IC50	1505 μΜ	Fractional INa in cardiomyocytes (24h exposure)	[4]

## **Signaling Pathways of NOC-18**

The primary signaling pathway activated by the NO released from NOC-18 is the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway. This pathway is integral to numerous physiological processes, including vasodilation, neurotransmission, and inflammation.



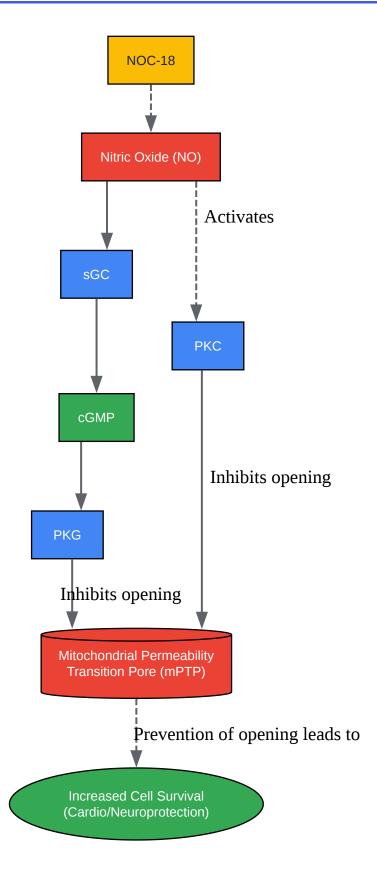


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The NO-cGMP Signaling Pathway.

NOC-18 also influences mitochondrial function, particularly by modulating the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death pathways. This effect is often mediated through the activation of Protein Kinase G (PKG) and Protein Kinase C (PKC).





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NOC-18's influence on the mPTP.



## **Experimental Protocols for In Vivo Delivery**

The following protocols provide a general framework for the in vivo administration of NOC-18. It is crucial to optimize dosage, vehicle, and administration frequency for each specific animal model and research question.

### **General Formulation Protocol**

Due to its instability in aqueous solutions at neutral pH, NOC-18 should be prepared immediately before use.

#### Materials:

- NOC-18 solid
- 10 mM NaOH solution, sterile
- Sterile saline (0.9% NaCl) or PBS, chilled on ice
- Sterile filters (0.22 μm)

#### Procedure:

- · Weigh the required amount of NOC-18.
- Dissolve the NOC-18 in a small volume of 10 mM NaOH to create a concentrated stock solution. Stock solutions in NaOH are relatively stable for short periods when kept on ice.
- Immediately before administration, dilute the stock solution to the final desired concentration
  with ice-cold sterile saline or PBS. The final volume of the NaOH in the injection should be
  minimal to avoid physiological pH changes.
- Filter the final solution through a  $0.22 \mu m$  sterile filter.

## **Intravenous (IV) Injection (Mouse)**

This method allows for rapid systemic distribution of NOC-18.

#### Materials:



- Prepared NOC-18 solution
- Mouse restrainer
- 27-30 gauge needle with syringe
- Heat lamp (optional, for tail vein dilation)
- 70% ethanol

#### Procedure:

- Prepare the NOC-18 solution as described in the general formulation protocol.
- Place the mouse in a suitable restrainer.
- If necessary, warm the mouse's tail with a heat lamp to dilate the lateral tail veins.
- Swab the tail with 70% ethanol.
- Insert the needle into one of the lateral tail veins at a shallow angle.
- Slowly inject the desired volume (typically up to 200 μL for a 20g mouse).
- Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Monitor the animal for any adverse reactions.

## **Intraperitoneal (IP) Injection (Mouse)**

IP injection provides a slower absorption rate compared to IV, leading to a more sustained systemic effect.

### Materials:

- Prepared NOC-18 solution
- 25-27 gauge needle with syringe



• 70% ethanol

#### Procedure:

- Prepare the NOC-18 solution.
- Firmly restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.
- Tilt the mouse's head slightly downwards.
- Wipe the injection site (lower right or left abdominal guadrant) with 70% ethanol.
- Insert the needle at a 30-45 degree angle into the peritoneal cavity, avoiding major organs.
- Aspirate briefly to ensure no fluid or blood is drawn back, confirming correct needle placement.
- Inject the solution (maximum volume of 200 μL for a 20g mouse).
- Withdraw the needle and return the mouse to its cage.
- · Observe the animal for any signs of distress.

## **Subcutaneous (SC) Injection (Mouse)**

SC injection results in the slowest absorption and most prolonged effect, ideal for studies requiring sustained low levels of NO.

#### Materials:

- Prepared NOC-18 solution
- 25-27 gauge needle with syringe
- 70% ethanol

#### Procedure:

Prepare the NOC-18 solution.

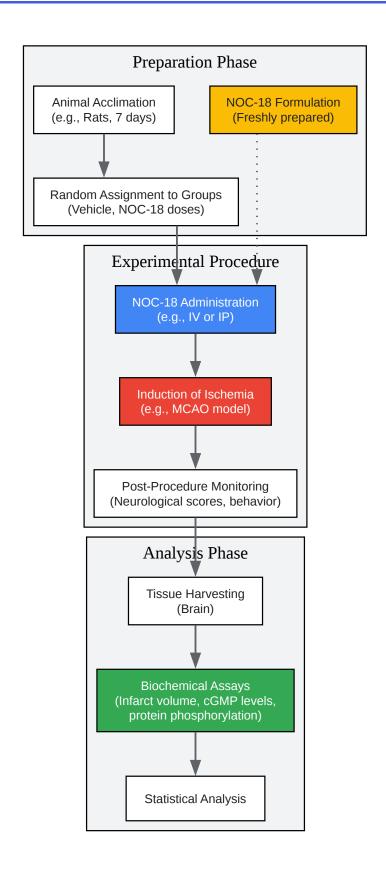


- Grasp a fold of loose skin on the back of the mouse, between the shoulder blades, to form a
  "tent".
- Wipe the area with 70% ethanol.
- Insert the needle into the base of the skin tent, parallel to the body.
- Inject the solution into the subcutaneous space.
- Withdraw the needle and gently massage the area to aid dispersal of the solution.
- Return the mouse to its cage and monitor.

## **Experimental Workflow Example: Investigating Neuroprotective Effects**

The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of NOC-18 in a rodent model of ischemia.





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